Imidazo[1,5-a][1,3,5]triazine-2,4-diamine Imidazo[1,5-a][1,3,5]triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 557791-38-5
VCID: VC17559072
InChI: InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)
SMILES:
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine

CAS No.: 557791-38-5

Cat. No.: VC17559072

Molecular Formula: C5H6N6

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine - 557791-38-5

Specification

CAS No. 557791-38-5
Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
IUPAC Name imidazo[1,5-a][1,3,5]triazine-2,4-diamine
Standard InChI InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)
Standard InChI Key NWGYTBFAOAGKPV-UHFFFAOYSA-N
Canonical SMILES C1=C2N=C(N=C(N2C=N1)N)N

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of imidazo[1,5-a] triazine-2,4-diamine consists of a fused bicyclic system: an imidazole ring conjoined with a 1,3,5-triazine moiety. The diamine substituents at positions 2 and 4 introduce hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems. Key structural features include:

  • Ring System: The imidazo[1,5-a] triazine framework is characterized by a five-membered imidazole ring fused to a six-membered triazine ring at the 1,5-a position, creating a planar aromatic system .

  • Substituent Effects: The 2,4-diamine groups enhance electron density at the triazine nitrogen atoms, as evidenced by computational studies on analogous structures .

Table 1: Physicochemical Properties of Imidazo[1,5-a][1, triazine-2,4-diamine

PropertyValueSource
Molecular FormulaC₅H₆N₆Derived
Molecular Weight150.14 g/mol
Hydrogen Bond Donors4Calculated
Hydrogen Bond Acceptors6Calculated
Topological Polar Surface Area83.54 Ų

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of imidazo-triazine derivatives often begins with cyclocondensation reactions. For example, 1,3,5-triazines react with ketones or amines under catalytic conditions to form fused imidazo-triazine systems . A modified protocol for imidazo[1,5-a] triazine-2,4-diamine could involve:

  • Substrate Preparation: Starting with 1,3,5-triazine (1a) and a diamine precursor.

  • Iodine-Mediated Cyclization: As demonstrated in analogous syntheses, iodine (I₂) in refluxing chlorobenzene facilitates ring closure .

  • Regioselective Functionalization: Post-cyclization amination at positions 2 and 4 using ammonia or protected amines.

Key Reaction Parameters:

  • Temperature: 130°C (oil bath) .

  • Catalysts: NaHCO₃ enhances reaction efficiency by neutralizing acidic byproducts .

Physicochemical and Spectroscopic Properties

NucleusChemical Shift (δ, ppm)Assignment
¹H7.8–8.2 (m)Imidazole H
¹H5.2 (br s)NH₂ groups
¹³C155.3Triazine C-N

Stability and Solubility

  • Thermal Stability: Analogous imidazo-triazines decompose above 250°C, suggesting moderate thermal resilience .

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to hydrogen-bonding capacity .

Industrial and Materials Science Applications

Coordination Chemistry

The diamine groups enable chelation of transition metals, forming complexes with applications in catalysis. For example, Cu(II) complexes of imidazo-triazines catalyze Suzuki-Miyaura couplings with yields >90% .

Organic Electronics

The conjugated π-system and electron-rich nitrogen atoms make this compound a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .

Challenges and Future Directions

Synthetic Optimization

Current yields for imidazo-triazine syntheses rarely exceed 70% . Future work should explore:

  • Flow Chemistry: To enhance reaction control and scalability.

  • Enzymatic Methods: For enantioselective synthesis of chiral derivatives.

Toxicity Profiling

No in vivo toxicity data exist for this compound. Prioritizing ADMET studies will be critical for pharmaceutical development.

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